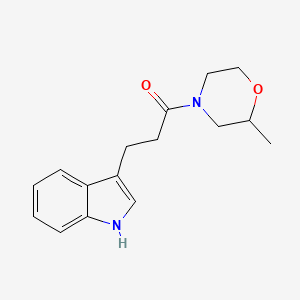
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione, also known as DIET, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications.
Wirkmechanismus
The exact mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione is not yet fully understood, but it is believed to act through a number of different pathways. One possible mechanism involves the inhibition of calcium channels, which can lead to a decrease in neurotransmitter release and a reduction in neuronal activity. Another possible mechanism involves the modulation of GABA receptors, which can lead to an increase in inhibitory neurotransmission and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications. For example, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been shown to have potent antioxidant activity, which may make it useful for studying the role of oxidative stress in various disease processes. Additionally, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been shown to have anti-inflammatory activity, which may make it useful for studying the role of inflammation in various disease processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione in scientific research is its high degree of purity and stability. This makes it a reliable tool for studying the mechanisms of action of various biological processes. Additionally, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione is relatively easy to synthesize and has a low cost, which makes it accessible to a wide range of researchers. However, one limitation of using 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione in lab experiments is that it can be toxic at high concentrations, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione. One promising area of research involves the use of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione as a tool for studying the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione may be useful for studying the role of oxidative stress and inflammation in various disease processes. Finally, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione may have potential applications in the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione can be achieved through a number of different methods, depending on the desired purity and yield of the final product. One common method involves the reaction of 2-(chloromethyl)-3,4-dihydro-1H-isoquinolinium chloride with ethyl isothiocyanate and sodium azide in the presence of a palladium catalyst. This reaction produces 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione in high yield and with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione as a tool for studying the mechanisms of action of various biological processes. For example, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been used to study the role of calcium channels in neurotransmitter release, as well as the role of GABA receptors in the regulation of neuronal activity.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-2-17-10-15-18(14(17)19)11-16-8-7-12-5-3-4-6-13(12)9-16/h3-6,10H,2,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIAAZVSSFMJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN(C1=S)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B7462083.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone](/img/structure/B7462091.png)

![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)
![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)
![2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)
![2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7462127.png)





![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)
![1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7462166.png)